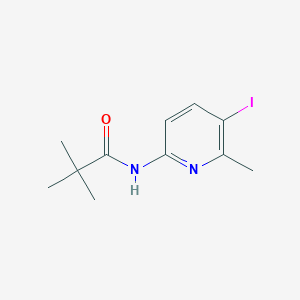

N-(5-Iodo-6-methyl-pyridin-2-yl)-2,2-dimethyl-propionamide

Description

Chemical Identity and Classification

N-(5-Iodo-6-methyl-pyridin-2-yl)-2,2-dimethyl-propionamide belongs to the distinguished class of halogenated heterocyclic compounds, specifically categorized as an iodinated pyridine derivative with amide functionality. The compound is officially registered under the Chemical Abstracts Service number 676588-16-2, establishing its unique identity within global chemical databases. This molecular entity represents a convergence of several important chemical families: it functions as a substituted pyridine bearing halogen substitution, operates as a secondary amide derivative, and serves as a representative example of sterically hindered propionamide structures.

The compound's classification extends across multiple chemical categorization systems. Within the realm of heterocyclic chemistry, it is positioned as a 6-membered nitrogen-containing aromatic heterocycle with specific substitution patterns that significantly influence its reactivity profile. The presence of the iodine atom at the 5-position relative to the pyridine nitrogen creates an electron-withdrawing environment that modulates the electronic characteristics of the entire molecular framework. The propionamide portion, specifically the 2,2-dimethylpropionamide segment, is alternatively known as pivalamide, reflecting its derivation from pivaloyl chloride chemistry.

From a structural perspective, the compound exhibits a planar pyridine ring system with the iodine substituent introducing significant steric bulk and electronic perturbation. The methyl group at the 6-position provides additional steric influence and electron-donating character, creating a delicate balance of electronic effects throughout the molecule. The amide linkage connecting the pyridine core to the dimethylpropyl group adopts a planar configuration due to resonance stabilization, though the bulky tertiary carbon center introduces conformational constraints that influence molecular interactions and reactivity patterns.

Historical Context in Halogenated Pyridine Chemistry

The development of halogenated pyridine chemistry traces its origins to the pioneering work of early organic chemists who recognized the fundamental importance of introducing halogen substituents into heterocyclic frameworks. Pyridine itself was first isolated and characterized by Thomas Anderson in 1849, who extracted this heterocyclic compound from animal bone oil and named it after the Greek word for fire, reflecting its flammable nature. The subsequent decades witnessed systematic efforts to functionalize the pyridine core through various substitution reactions, with halogenation emerging as a particularly valuable transformation.

The specific context of iodinated pyridines gained prominence during the late 19th and early 20th centuries as synthetic methodologies evolved to accommodate the unique reactivity characteristics of iodine as a leaving group and coupling partner. Halogenation reactions at the 3-position of pyridines presented particular challenges due to the electron-deficient nature of the pyridine ring, which rendered traditional electrophilic aromatic substitution mechanisms ineffective. This limitation spurred the development of alternative synthetic strategies, including metal-halogen exchange reactions, oxidative halogenation protocols, and more recently, innovative approaches utilizing Zincke imine intermediates.

The historical evolution of pyridine halogenation methodologies reveals a progression from harsh, non-selective conditions to increasingly sophisticated approaches capable of achieving precise regioselectivity. Early halogenation attempts often relied on high-temperature conditions with strong halogenating agents, resulting in complex product mixtures and limited synthetic utility. The introduction of nucleophilic substitution strategies, particularly those involving organohalide formation through metal-catalyzed processes, represented a significant advancement in the field. Contemporary approaches, including the use of designed phosphine reagents for selective halogenation, demonstrate the current state of methodological sophistication in this area.

Significance in Heterocyclic Organic Chemistry

This compound occupies a position of considerable significance within the broader landscape of heterocyclic organic chemistry, serving as both a synthetic intermediate and a model compound for understanding structure-activity relationships in nitrogen-containing aromatic systems. The compound's structural features embody several key principles that govern the behavior of heterocyclic molecules in chemical and biological contexts. The electron-deficient pyridine ring system, further modulated by the electron-withdrawing iodine substituent and electron-donating methyl group, creates a complex electronic environment that influences both chemical reactivity and potential biological activity.

The significance of this compound extends beyond its individual properties to encompass its role as a representative member of the halogenated pyridine family, which has demonstrated remarkable versatility in pharmaceutical and agrochemical applications. Pyridine derivatives constitute one of the most prevalent structural motifs in medicinal chemistry, appearing in numerous therapeutic agents across diverse indication areas. The specific combination of iodine substitution and amide functionality present in this compound provides valuable insights into how structural modifications can be employed to fine-tune molecular properties such as lipophilicity, metabolic stability, and target selectivity.

From a synthetic methodology perspective, this compound serves as an important substrate for demonstrating advanced synthetic transformations. The iodine substituent functions as an excellent leaving group for various coupling reactions, including palladium-catalyzed cross-coupling processes that enable the construction of complex molecular architectures. The compound's structure also provides a platform for exploring halogen-metal exchange reactions, nucleophilic substitution processes, and other fundamental transformations that are central to modern synthetic organic chemistry.

The compound's significance is further amplified by its potential role in structure-activity relationship studies within pharmaceutical research. The systematic variation of substituents around the pyridine core, combined with modifications to the amide portion, allows for comprehensive exploration of how structural changes influence biological activity. This systematic approach to molecular design represents a cornerstone of modern drug discovery efforts and highlights the importance of well-characterized heterocyclic building blocks like this compound.

Nomenclature Systems and Identifiers

The systematic nomenclature of this compound reflects the International Union of Pure and Applied Chemistry guidelines for naming complex heterocyclic compounds with multiple functional groups. According to the IUPAC system, the compound is formally designated as N-(5-iodo-6-methylpyridin-2-yl)-2,2-dimethylpropanamide, emphasizing the propanamide core structure with the pyridine substituent treated as a complex amine component. This nomenclature approach prioritizes the amide functionality as the principal functional group while systematically describing the substitution pattern of the pyridine ring system.

Alternative nomenclature systems provide additional perspectives on the compound's structure and chemical relationships. The compound is frequently referred to as N-(5-Iodo-6-methylpyridin-2-yl)pivalamide, utilizing the common name "pivalamide" for the 2,2-dimethylpropionamide portion. This alternative designation highlights the relationship to pivaloyl chemistry and provides a more concise representation of the structural framework. The use of "pivalamide" terminology is particularly common in synthetic organic chemistry literature and commercial chemical databases.

The compound's digital identifiers extend across multiple chemical information systems, ensuring comprehensive coverage in both academic and commercial databases. The PubChem Compound Identifier 834281 provides direct access to structural information, property predictions, and related chemical data within the National Center for Biotechnology Information database system. The MDL number MFCD04150999 serves as a unique identifier within chemical inventory management systems and commercial chemical suppliers.

Structural representation systems utilize various encoding methods to capture the compound's three-dimensional architecture and connectivity patterns. The SMILES notation "Cc1nc(NC(=O)C(C)(C)C)ccc1I" provides a linear string representation that captures all atomic connectivity and stereochemical information. The corresponding InChI identifier "1S/C11H15IN2O/c1-7-8(12)5-6-9(13-7)14-10(15)11(2,3)4/h5-6H,1-4H3,(H,13,14,15)" offers an alternative standardized representation that facilitates database searching and chemical structure comparison. The InChI Key "WLPJFPZGLUXQGR-UHFFFAOYSA-N" provides a condensed hash representation suitable for rapid database indexing and cross-referencing applications.

Properties

IUPAC Name |

N-(5-iodo-6-methylpyridin-2-yl)-2,2-dimethylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15IN2O/c1-7-8(12)5-6-9(13-7)14-10(15)11(2,3)4/h5-6H,1-4H3,(H,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLPJFPZGLUXQGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=N1)NC(=O)C(C)(C)C)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15IN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20356819 | |

| Record name | N-(5-Iodo-6-methyl-pyridin-2-yl)-2,2-dimethyl-propionamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20356819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

676588-16-2 | |

| Record name | N-(5-Iodo-6-methyl-pyridin-2-yl)-2,2-dimethyl-propionamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20356819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of N-(5-Iodo-6-methyl-pyridin-2-yl)-2,2-dimethyl-propionamide typically involves the following steps:

Starting Material Preparation: The synthesis begins with the preparation of 5-iodo-6-methyl-pyridine, which can be achieved through iodination of 6-methyl-pyridine using iodine and an oxidizing agent such as nitric acid.

Amidation Reaction: The iodinated pyridine is then subjected to an amidation reaction with 2,2-dimethyl-propionyl chloride in the presence of a base such as triethylamine. This reaction results in the formation of this compound.

Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity.

Chemical Reactions Analysis

N-(5-Iodo-6-methyl-pyridin-2-yl)-2,2-dimethyl-propionamide can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom in the compound can be replaced by other nucleophiles through nucleophilic substitution reactions. Common reagents for these reactions include sodium azide, potassium cyanide, and thiourea.

Oxidation Reactions: The methyl group on the pyridine ring can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction Reactions: The carbonyl group in the propionamide moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-(5-Iodo-6-methyl-pyridin-2-yl)-2,2-dimethyl-propionamide has several scientific research applications:

Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting the central nervous system.

Materials Science: It can be utilized in the development of novel materials with specific electronic or optical properties.

Biological Studies: The compound may serve as a probe in biochemical assays to study enzyme activity or receptor binding.

Industrial Applications: It can be employed in the synthesis of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-(5-Iodo-6-methyl-pyridin-2-yl)-2,2-dimethyl-propionamide depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The iodine atom and the pyridine ring play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

N-(5-Bromo-pyridin-2-yl)-2,2-dimethyl-propionamide

- Molecular Formula : C₁₀H₁₃BrN₂O

- Molecular Weight : 273.13 g/mol (vs. 318.16 for the iodo analogue)

- Key Differences :

- Bromine (Br) replaces iodine (I), reducing atomic weight and altering reactivity. Bromo derivatives are often more reactive in nucleophilic substitutions due to Br’s moderate leaving-group ability compared to I’s superior leaving-group properties .

- Applications: Brominated analogues may serve as intermediates in Suzuki-Miyaura cross-coupling reactions, though iodine’s higher atomic polarizability makes it preferable in certain catalytic cycles .

N-(5-Fluoro-3-iodopyridin-2-yl)pivalamide Derivatives

- Examples: (E)-N-(5-Fluoro-4-((hydroxyimino)methyl)-3-iodopyridin-2-yl)pivalamide N-(4-(Dimethoxymethyl)-5-fluoro-3-iodopyridin-2-yl)pivalamide

- Key Differences :

- Fluorine (F) introduces strong electron-withdrawing effects, enhancing electrophilic reactivity. The addition of functional groups like hydroxymethyl or dimethoxymethyl increases steric bulk and solubility .

- Applications: Fluorinated pyridines are common in pharmaceuticals and agrochemicals due to improved metabolic stability .

Nitro-Substituted Analogues

N-(5-Nitropyridin-2-yl)pivalamide

- Molecular Formula : C₁₁H₁₅N₃O₃

- Molecular Weight : 261.26 g/mol

- Key Differences: Nitro (NO₂) replaces iodine, creating a strong electron-withdrawing effect. This enhances reactivity in electrophilic aromatic substitution but reduces stability under reducing conditions . Applications: Nitro derivatives are precursors for amine synthesis via reduction reactions .

Hydroxy-Substituted Analogues

Nooglutyl (N-(5-Hydroxymethyl-pyridin-2-yl)-2,2-dimethyl-propionamide)

- Molecular Formula : C₁₁H₁₂N₂O₆

- Molecular Weight : 268.23 g/mol

- Key Differences: Hydroxymethyl (-CH₂OH) replaces iodine, increasing polarity and enabling hydrogen bonding. Applications: Nooglutyl is a neurotropic agent studied for cognitive enhancement, contrasting with the iodo compound’s synthetic applications .

Regioisomeric and Poly-Substituted Analogues

N-(5-Iodo-pyridin-3-yl)-2,2-dimethyl-propionamide (CAS 873302-38-6)

N-[6-(2,2-Dimethyl-propionylamino)-pyridin-2-yl]-2,2-dimethyl-propionamide

- Molecular Formula : C₁₅H₂₃N₃O₂

- Molecular Weight : 277.36 g/mol

Data Tables

Table 1: Structural and Physical Properties

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Substituents |

|---|---|---|---|---|

| N-(5-Iodo-6-methyl-pyridin-2-yl)-2,2-dimethyl-propionamide | C₁₁H₁₅IN₂O | 318.16 | 676588-16-2 | 5-I, 6-CH₃, 2-pivalamide |

| N-(5-Bromo-pyridin-2-yl)-2,2-dimethyl-propionamide | C₁₀H₁₃BrN₂O | 273.13 | 182344-63-4 | 5-Br, 2-pivalamide |

| N-(5-Nitropyridin-2-yl)pivalamide | C₁₁H₁₅N₃O₃ | 261.26 | 70298-90-7 | 5-NO₂, 2-pivalamide |

| Nooglutyl | C₁₁H₁₂N₂O₆ | 268.23 | 112193-35-8 | 5-CH₂OH, 2-pivalamide |

Biological Activity

N-(5-Iodo-6-methyl-pyridin-2-yl)-2,2-dimethyl-propionamide, known by its CAS number 676588-16-2, is an organic compound with significant potential in biological and medicinal chemistry. Its molecular formula is CHINO, and it features a pyridine ring substituted with an iodine atom and a methyl group, along with a dimethyl-propionamide moiety. This compound exhibits various biological activities, making it a subject of interest for researchers in fields such as pharmacology and biochemistry.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The iodine atom and the pyridine ring structure are crucial for these interactions, influencing the compound's binding affinity and specificity. This mechanism allows the compound to potentially modulate enzyme activity or receptor binding in various biochemical pathways .

Research Findings

Recent studies have highlighted several key areas regarding the biological activity of this compound:

- Enzyme Inhibition : The compound has been evaluated for its inhibitory effects on various enzymes. For instance, it may inhibit certain proteases involved in cellular signaling pathways, which could have implications for cancer treatment .

- Receptor Binding : this compound has shown promise in binding studies related to neurotransmitter receptors. This suggests potential applications in treating neurological disorders .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is essential for optimizing the biological efficacy of this compound. Variations in the molecular structure can significantly affect its biological properties:

| Compound Variant | Structural Change | Effect on Activity |

|---|---|---|

| N-(5-Bromo-6-methyl-pyridin-2-yl)-2,2-dimethyl-propionamide | Bromine instead of iodine | Altered reactivity and binding properties |

| N-(5-Iodo-6-ethyl-pyridin-2-yl)-2,2-dimethyl-propionamide | Ethyl group substitution | Changes steric and electronic properties |

| N-(5-Iodo-6-methyl-pyridin-3-yl)-2,2-dimethyl-propionamide | Position change of methyl group | Potentially different receptor interactions |

These variations provide insights into how modifications can enhance or diminish the biological activity of similar compounds.

Case Study 1: Anti-Cancer Activity

In a study assessing the anti-cancer properties of various pyridine derivatives, this compound was found to exhibit significant cytotoxic effects against several cancer cell lines. The study utilized MTT assays to evaluate cell viability and determined that the compound induced apoptosis in a dose-dependent manner. The IC values ranged from 10 µM to 30 µM across different cancer types .

Case Study 2: Neuroprotective Effects

Another research effort investigated the neuroprotective effects of this compound in models of neurodegeneration. The results indicated that it could reduce oxidative stress markers and improve neuronal survival rates under conditions mimicking neurodegenerative diseases. This suggests potential therapeutic applications for conditions like Alzheimer's disease .

Q & A

Basic: What are the standard synthetic routes for N-(5-Iodo-6-methyl-pyridin-2-yl)-2,2-dimethyl-propionamide?

Answer:

The synthesis typically involves functionalizing a pyridine core. For analogous compounds (e.g., N-(5-Hydroxy-pyridin-2-yl)-2,2-dimethyl-propionamide), acylation of the pyridine amine with 2,2-dimethylpropionyl chloride under anhydrous conditions with a base (e.g., triethylamine) is common . For iodinated derivatives, direct halogenation using iodine or iodinating agents (e.g., N-iodosuccinimide) at the 5-position of a pre-functionalized pyridine intermediate may be employed. Key steps include:

- Halogenation : Controlled iodination under inert atmosphere to avoid side reactions.

- Protection/Deprotection : Use of protective groups (e.g., Boc) for the pyridine nitrogen during acylation.

- Purification : Column chromatography or recrystallization for isolating the iodinated product.

Advanced: How does the iodine substituent at the 5-position influence the compound’s physicochemical and biological properties compared to other halogenated derivatives?

Answer:

The iodine atom enhances lipophilicity (logP), improving membrane permeability, as observed in comparisons with chloro- or methoxy-substituted analogs . This substitution also increases molecular weight and polar surface area, potentially affecting pharmacokinetics. Biologically, iodine’s size and electronegativity may enhance interactions with hydrophobic binding pockets in targets like enzymes or receptors. For example:

- Anticancer Potential : Iodo-substituted derivatives show higher cytotoxicity in certain cancer cell lines compared to methoxy analogs, likely due to enhanced DNA intercalation or protein binding .

- Metabolic Stability : Iodine’s lower reactivity compared to bromine or chlorine may reduce metabolic degradation, as seen in related compounds .

Basic: What analytical techniques are critical for characterizing this compound?

Answer:

- NMR Spectroscopy : H and C NMR confirm the pyridine ring substitution pattern and acyl group integration. The iodine atom’s deshielding effect is evident in chemical shifts near 7.5–8.5 ppm for aromatic protons .

- Mass Spectrometry (ESI-MS) : Validates molecular weight (e.g., expected [M+H]+ peak for CHINO: ~353 g/mol) .

- X-ray Crystallography : Resolves steric effects from the bulky 2,2-dimethylpropionamide group and iodine’s spatial orientation .

Advanced: How can researchers resolve contradictory bioactivity data across different studies?

Answer:

Contradictions often arise from:

- Assay Variability : Differences in cell lines (e.g., HepG2 vs. MCF-7) or viability assays (MTT vs. ATP-based). Standardize protocols and include positive controls (e.g., doxorubicin for cytotoxicity) .

- Solubility Issues : The compound’s lipophilicity may cause aggregation in aqueous buffers. Use DMSO with <0.1% final concentration or solubilizing agents (e.g., cyclodextrins) .

- Metabolite Interference : Screen for metabolites via LC-MS; iodine’s stability reduces this risk compared to labile substituents (e.g., methoxy) .

Advanced: What strategies optimize the compound’s selectivity for target enzymes or receptors?

Answer:

- Structural Modifications : Introduce steric hindrance (e.g., methyl at 6-position) to block off-target interactions. The 6-methyl group in this compound may reduce binding to non-target kinases .

- Computational Docking : Use tools like AutoDock to predict binding poses with targets (e.g., methionine aminopeptidase-1) and guide functional group placement .

- Proteomic Profiling : Employ affinity chromatography or thermal shift assays to identify off-target proteins .

Basic: What are the key stability considerations for storing this compound?

Answer:

- Light Sensitivity : Iodinated compounds often degrade under UV light. Store in amber vials at –20°C.

- Moisture : The amide bond is prone to hydrolysis. Use desiccants and anhydrous solvents for long-term storage .

- Oxygen Sensitivity : Degradation via radical pathways is possible. Maintain inert atmosphere (N or Ar) .

Advanced: How does the compound’s reactivity compare in cross-coupling reactions (e.g., Suzuki-Miyaura) for derivatization?

Answer:

The 5-iodo group is highly reactive in palladium-catalyzed couplings. Key considerations:

- Catalyst Selection : Pd(PPh) or PdCl(dppf) for aryl boronic acids.

- Steric Effects : The 6-methyl group may slow transmetallation; elevated temperatures (80–100°C) improve yields .

- Byproducts : Monitor for dehalogenation using LC-MS.

Basic: What in vitro models are appropriate for preliminary neuroprotection studies?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.